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3-(Dimethylamino)propyl methacrylate - 20602-77-1

3-(Dimethylamino)propyl methacrylate

Catalog Number: EVT-375051
CAS Number: 20602-77-1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Relevance: DMAEMA shares a close structural resemblance to 3-(Dimethylamino)propyl methacrylate (DMAPMA), differing only in the length of the alkyl spacer between the tertiary amine and the methacrylate group. Both monomers contain a tertiary amine group and a methacrylate group, classifying them as amino-methacrylates. [, , , , , , , , , , , , , , ]

Semantic Scholar Paper Reference Links: [, , , , , , , , , , , , , , ]

2-(Dimethylamino)ethyl Isobutyrate (DMAEIB)

Relevance: This compound is structurally similar to 3-(Dimethylamino)propyl methacrylate (DMAPMA) and DMAEMA, possessing the same dimethylaminoethyl group. The distinction lies in the isobutyrate moiety replacing the methacrylate group, making it a relevant comparison for hydrolytic stability studies of DMAEMA and its polymeric form. []

Semantic Scholar Paper Reference Link: []

N-[3-(Dimethylamino)propyl] Acrylamide (DMAPAA)

Relevance: DMAPAA exhibits significant structural similarity to 3-(Dimethylamino)propyl methacrylate (DMAPMA) as both share the same dimethylaminopropyl side chain. This makes it a relevant comparison in terms of polymerization kinetics and behavior. They belong to the broader category of amino-functionalized (meth)acrylamides. [, ]

Semantic Scholar Paper Reference Links: [, ]

N,N-(Diethylamino)ethyl Methacrylate (DEAEMA)

Relevance: DEAEMA is related to 3-(Dimethylamino)propyl methacrylate (DMAPMA) as both belong to the same class of monomers, tertiary amine methacrylates. This shared chemical class leads to similar applications in preparing pH-responsive polymers and exploring CO2 responsiveness. [, ]

Semantic Scholar Paper Reference Links: [, ]

Methacrylic Acid (MAA)

Relevance: While not structurally analogous to 3-(Dimethylamino)propyl methacrylate (DMAPMA), methacrylic acid (MAA) is often used alongside DMAPMA in the development of pH-responsive hydrogels. [, , , ] This shared context in material science research, particularly in the realm of hydrogels, makes MAA a relevant compound in understanding DMAPMA's applications and properties.

Semantic Scholar Paper Reference Links: [, , , ]

N-Isopropylacrylamide (NIPAAm)

Relevance: Although structurally dissimilar to 3-(Dimethylamino)propyl methacrylate (DMAPMA), N-Isopropylacrylamide (NIPAAm) is contextually related due to its frequent use in stimuli-responsive polymers. Notably, NIPAAm is often copolymerized with monomers like DMAPMA to introduce combined temperature and pH responsiveness in materials. [, , ]

Semantic Scholar Paper Reference Links: [, , ]

Source and Classification

3-(Dimethylamino)propyl methacrylate can be synthesized from methacrylic acid and dimethylaminopropanol. It is classified as a methacrylate monomer, which is a type of vinyl compound that can undergo polymerization to form polymers or copolymers. This classification places it among compounds widely utilized in the production of coatings, adhesives, and other polymeric materials.

Synthesis Analysis

Methods

The synthesis of 3-(Dimethylamino)propyl methacrylate typically involves the esterification reaction between methacrylic acid and dimethylaminopropanol. The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

  1. Esterification Reaction:
    Methacrylic Acid+DimethylaminopropanolAcid Catalyst3 Dimethylamino propyl Methacrylate+Water\text{Methacrylic Acid}+\text{Dimethylaminopropanol}\xrightarrow{\text{Acid Catalyst}}\text{3 Dimethylamino propyl Methacrylate}+\text{Water}
  2. Technical Details:
    • The reaction typically occurs at elevated temperatures (around 60-80°C) under reflux conditions to drive the reaction towards completion.
    • Removal of water during the reaction can help shift the equilibrium towards product formation.
Molecular Structure Analysis

Structure

The molecular structure of 3-(Dimethylamino)propyl methacrylate can be represented as follows:

  • Molecular Formula: C10_{10}H17_{17}N1_{1}O2_{2}
  • Structural Representation:

Data

  • Molecular Weight: Approximately 183.25 g/mol.
  • Functional Groups: Contains a methacrylate group (vinyl and ester functionalities) and a dimethylamino group, which contributes to its basicity and solubility properties.
Chemical Reactions Analysis

Reactions

3-(Dimethylamino)propyl methacrylate readily undergoes radical polymerization, which is a common method for synthesizing polymers from methacrylates. The presence of the double bond allows for chain growth reactions.

  1. Radical Polymerization:
    • Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization process.
    • The general mechanism involves initiation, propagation, and termination steps characteristic of free radical polymerization.

Technical Details

  • The polymerization can be conducted in bulk, solution, or emulsion processes depending on the desired properties of the final polymer.
  • The resulting polymers exhibit enhanced mechanical properties and thermal stability due to cross-linking capabilities provided by the methacrylate groups.
Mechanism of Action

Process

The mechanism by which 3-(Dimethylamino)propyl methacrylate acts in polymerization involves several key steps:

  1. Initiation:
    • An initiator generates free radicals that react with the double bond of the methacrylate, forming a new radical species.
  2. Propagation:
    • The radical adds to another monomer molecule, creating a larger radical that continues to react with additional monomers.
  3. Termination:
    • Radical termination occurs when two radical species combine or when a radical reacts with an inhibitor.

Data

The efficiency of polymerization can be influenced by factors such as temperature, concentration of initiators, and the presence of solvents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Boiling Point: Approximately 100-120°C (at reduced pressure).
  • Density: About 0.93 g/cm³ at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol, acetone, and chloroform; limited solubility in water due to its hydrophobic nature.
  • Reactivity: Highly reactive due to the presence of both vinyl and ester functionalities, making it suitable for various chemical reactions including copolymerization.
Applications

Scientific Uses

3-(Dimethylamino)propyl methacrylate is utilized in various fields including:

  • Polymer Chemistry: As a monomer for synthesizing functional polymers used in coatings, adhesives, and sealants.
  • Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
  • Surface Modifications: Employed in surface coatings that require specific adhesive properties or chemical resistance.
Synthesis Methodologies and Optimization

Catalytic Condensation Approaches for Intermediate Formation

The synthesis of 3-(dimethylamino)propyl methacrylate (DMAPMA) begins with catalytic condensation between methacrylic acid (MAA) and N,N-dimethylaminopropylamine* (DMAPA). This reaction proceeds via nucleophilic acyl substitution, forming a carboxamide intermediate. Industrial processes employ heterogeneous catalysts to accelerate amidation while minimizing side products. Aluminum-based catalysts (e.g., aluminum sulfate, alumina) enhance reaction rates at 80–120°C by facilitating proton transfer, achieving intermediate yields exceeding 85% [1] [9]. Alternatively, boron trifluoride or magnesium salts serve as Lewis acid catalysts, though aluminum variants dominate due to superior selectivity and reusability. The reaction requires stoichiometric control (MAA:DMAPA ≈ 1:1.05) to limit diamine oligomerization. Post-reaction, catalysts are removed via filtration, and unreacted DMAPA is recycled [1].

Table 1: Catalytic Condensation Performance Metrics

Catalyst TypeTemperature (°C)Reaction Time (h)Intermediate Yield (%)
Aluminum sulfate100–1202–388–92
Boron trifluoride80–1003–482–85
Magnesium oxide110–1302.5–480–84

Pyrolytic Cracking Techniques for Product Isolation

DMAPMA isolation from the carboxamide intermediate employs high-temperature pyrolytic cracking (180–220°C). This endothermic cleavage eliminates ammonia, requiring precise thermal control to prevent decomposition. Patent CN101177403B details a continuous cracking reactor design where the intermediate is vaporized and passed through a tubular reactor at 200°C under reduced pressure (0.1–0.5 kPa) [1]. Residence times are optimized to 30–60 seconds to maximize DMAPMA yield (≥90%) while limiting tar formation. Inhibitors like p-methoxyphenol (650 ppm) or phenothiazine (0.1 wt%) suppress radical polymerization during cracking [2] [8]. Condensation traps recover DMAPMA as a pale-yellow liquid, further purified via vacuum distillation (134°C at 0.27 kPa) [8].

Table 2: Pyrolytic Cracking Parameters and Outcomes

Temperature (°C)Pressure (kPa)Residence Time (s)DMAPMA Purity (%)
180–1900.2–0.545–6092–94
190–2100.1–0.330–4594–97
210–2200.1–0.225–3588–90

Comparative Analysis of Patent-Based Synthetic Routes

Divergent methodologies emerge in Japanese and German patents. Japanese patents (e.g., JP2000501724A) prioritize low-temperature cracking (160–180°C) coupled with vacuum distillation, achieving >95% purity but requiring extended processing times (2–4 hours). Conversely, German approaches (e.g., DE102009060314) favor thermal cracking at 210–220°C under atmospheric pressure, reducing cycle times by 40% but yielding darker products (90–93% purity) due to enhanced decomposition [2]. The Japanese route integrates real-time IR monitoring for ammonia evolution to optimize cracking endpoints, while German methods rely on empirical temperature ramps. Both strategies recycle unconverted DMAPA (>98% recovery) but differ in inhibitor selection: Japanese patents use hydroquinone, whereas German protocols prefer N-oxyl radicals for enhanced high-temperature stability [2] [8].

Role of Inhibitors and Stabilizers in Reaction Efficiency

Radical inhibitors are critical during synthesis, purification, and storage. Methoxyhydroquinone (MEHQ, 650 ppm) is standard for suppressing acrylamide polymerization during DMAPMA production, acting as a radical scavenger below 50°C [8]. High-temperature stages (e.g., cracking >150°C) require synergistic inhibitors: phenothiazine (0.05–0.2 wt%) combined with copper salts (e.g., CuCl₂, 50 ppm) quenches propagating radicals via electron transfer and chain termination [5]. Oxygen (50–200 ppm) is deliberately introduced during storage to regenerate phenolic inhibitors. Recent studies show N-oxyl-based stabilizers (e.g., 4-hydroxy-TEMPO) extend shelf life at 25°C to >12 months by suppressing thermally initiated oligomerization [3] [8].

Scalability Challenges in Continuous Production Systems

Scaling DMAPMA synthesis faces fouling, thermal gradient management, and flow distribution issues. Fouling arises from acrylamide oligomerization in cracking reactors, necessitating periodic oxidative cleaning (every 200–300 hours). Static mixers improve thermal homogeneity in tubular reactors but amplify pressure drops at >1,000 L/h throughputs [7]. Continuous-flow RAFT polymerization systems (for DMAPMA copolymers) require precise kinetic control; simulations indicate laminar-to-turbulent flow transitions (Re > 2,500) reduce dispersity (Ð < 1.2) by enhancing radial mixing [7]. Dynamic flow-splitting reactors mitigate hot spots in exothermic condensation stages, yet catalyst settling in recirculation loops remains problematic. Recent pilot-scale studies (100 L reactors) demonstrate 85% yield retention when scaling from bench to production, primarily limited by vapor-liquid separation efficiency [1] [7].

Properties

CAS Number

20602-77-1

Product Name

3-(Dimethylamino)propyl methacrylate

IUPAC Name

3-(dimethylamino)propyl 2-methylprop-2-enoate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3

InChI Key

WWJCRUKUIQRCGP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCN(C)C

Canonical SMILES

CC(=C)C(=O)OCCCN(C)C

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